molecular formula C13H12BrNO3 B1282660 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 41306-64-3

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B1282660
CAS RN: 41306-64-3
M. Wt: 310.14 g/mol
InChI Key: PSKJVCNFAMZUFJ-UHFFFAOYSA-N
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Description

The compound "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione" is a derivative of the isoindole-1,3-dione family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers discuss related isoindole-1,3-dione derivatives and their synthesis, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, as described in the first paper, involves starting from 3-sulfolene and proceeding through epoxidation and subsequent opening of the epoxide with nucleophiles to yield various derivatives, including amino and triazole derivatives . This method could potentially be adapted for the synthesis of "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione" by choosing appropriate starting materials and reaction conditions.

In the second paper, the synthesis of new polysubstituted isoindole-1,3-dione analogues is achieved by starting with 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro-isoindole-1,3-dione and employing m-CPBA for epoxidation, followed by cis-hydroxylation and acetylation to obtain various derivatives . This approach highlights the versatility of isoindole-1,3-dione chemistry and the potential routes for synthesizing substituted derivatives.

Molecular Structure Analysis

The exact structures of the synthesized derivatives, particularly the epoxide and tricyclic derivatives, were confirmed by X-ray diffraction analysis in the second paper . This analytical technique is crucial for determining the molecular structure and confirming the identity of synthesized compounds, which would be equally important for the analysis of "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione".

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione", but they do provide insights into the reactivity of isoindole-1,3-dione derivatives. For example, the opening of epoxides with nucleophiles and the cis-hydroxylation reactions are indicative of the potential reactivity of the compound . Additionally, the synthesis of benzo[f]isoindole-4,9-diones through CAN-mediated oxidation and spontaneous oxidation of dihydrobenzo[f]isoindoles suggests that isoindole-1,3-diones can undergo various oxidative transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione" are not detailed in the provided papers, the general properties of isoindole-1,3-dione derivatives can be inferred. These compounds are likely to exhibit properties such as solubility in organic solvents, reactivity towards nucleophiles, and the ability to form stable crystalline structures suitable for X-ray diffraction analysis . The presence of substituents such as bromine and oxo groups would influence the compound's reactivity, boiling and melting points, and other physical properties.

Scientific Research Applications

Alkaloid Isolation and Chemical Synthesis

  • Marine Alkaloid Isolation : A bisindole alkaloid, structurally related to 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione, was isolated from the marine sponge Smenospongia sp. This highlights the compound's relevance in marine biology and natural product chemistry (McKay et al., 2002).

  • Synthesis and Antimicrobial Evaluation : Derivatives of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating its potential in antimicrobial drug development (Jat et al., 2006).

Pharmacological Research

  • Serotonin Receptor and PDE10A Inhibition : Isoindole-1,3-dione derivatives, related to the compound , have been studied for their potential antipsychotic properties, particularly their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (Czopek et al., 2020).

  • Mechanism-based Inhibition of Human Leukocyte Elastase : Derivatives of isoindole-1,3-dione, including 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione, have been found to inhibit human leukocyte elastase, suggesting a role in targeting inflammatory and immune responses (Kerrigan & Shirley, 1996).

Organic Chemistry and Synthesis

  • Synthesis of Alkoxy Isoindole-1,3-diones : Studies have been conducted on the synthesis of alkoxy isoindole-1,3-diones, highlighting the chemical versatility and potential for creating diverse derivatives of 2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione (Ahmed et al., 2006).

  • Reactivity Studies and Novel Compounds Synthesis : Research has explored the reactivity of 2H-isoindole-4,7-dione derivatives, leading to the synthesis of new compounds, demonstrating the compound's utility in advanced organic synthesis and materials science (Nan'ya et al., 1986).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as its toxicity and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas that require further study.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to the appropriate resources.


properties

IUPAC Name

2-(5-bromo-4-oxopentyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c14-8-9(16)4-3-7-15-12(17)10-5-1-2-6-11(10)13(15)18/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKJVCNFAMZUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552182
Record name 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione

CAS RN

41306-64-3
Record name 2-(5-Bromo-4-oxopentyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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